5-Amino-2-(aminomethyl)benzene-1-sulfonic acid
Description
5-Amino-2-(aminomethyl)benzene-1-sulfonic acid is an organic compound with the molecular formula C₇H₉NO₃S. It is a derivative of benzene sulfonic acid, featuring an amino group (-NH₂) and an aminomethyl group (-CH₂-NH₂) attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-nitrobenzene-1-sulfonic acid as the starting material.
Reduction Process: The nitro group (-NO₂) in 2-nitrobenzene-1-sulfonic acid is reduced to an amino group (-NH₂) using reducing agents such as iron powder and hydrochloric acid or hydrogen gas in the presence of a catalyst.
Aminomethylation: The resulting 2-aminobenzene-1-sulfonic acid undergoes aminomethylation, where a methyl group is introduced to the benzene ring using formaldehyde and ammonium chloride under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is monitored and controlled to maintain consistent quality and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, converting the amino groups to nitro groups or other oxidized forms.
Reduction: The compound can be further reduced to remove the sulfonic acid group, resulting in the formation of aminomethylated benzene derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Halides (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation Products: Nitro derivatives, such as 5-nitro-2-(aminomethyl)benzene-1-sulfonic acid.
Reduction Products: Aminomethylated benzene derivatives.
Substitution Products: Halogenated or alkylated derivatives of the sulfonic acid group.
Properties
IUPAC Name |
5-amino-2-(aminomethyl)benzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c8-4-5-1-2-6(9)3-7(5)13(10,11)12/h1-3H,4,8-9H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRFOWUCHMXFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626966 | |
| Record name | 5-Amino-2-(aminomethyl)benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139444-38-5 | |
| Record name | 5-Amino-2-(aminomethyl)benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of dyes, pigments, and pharmaceutical intermediates. Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting various diseases. Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism by which 5-Amino-2-(aminomethyl)benzene-1-sulfonic acid exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
2-Amino-5-methylbenzoic acid: Similar structure but lacks the sulfonic acid group.
4-Aminobenzenesulfonic acid: Similar sulfonic acid group but different position of the amino group.
3-Aminobenzenesulfonic acid: Different position of both the amino and sulfonic acid groups.
Uniqueness: 5-Amino-2-(aminomethyl)benzene-1-sulfonic acid is unique due to its combination of amino and aminomethyl groups on the benzene ring, which provides versatility in chemical reactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
